Lower Lipophilicity vs. N-(4-Chlorophenyl)butanamide
4-Chloro-N-(4-chlorophenyl)butanamide exhibits lower calculated lipophilicity (XLogP3 = 2.7) compared to the mono-chlorinated analog N-(4-chlorophenyl)butanamide (LogP = 3.15) [1][2]. This difference arises from the replacement of the terminal methyl group in the butanamide chain with a γ-chloro substituent, which increases polarity and reduces logP by approximately 0.45 units.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | N-(4-chlorophenyl)butanamide (CAS 7160-18-1): LogP = 3.15 |
| Quantified Difference | Δ logP = -0.45 (target compound is less lipophilic) |
| Conditions | Target compound value computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator value from Molbase database |
Why This Matters
Lower lipophilicity improves aqueous solubility and may reduce non-specific protein binding, which is critical for applications in medicinal chemistry where balanced hydrophilicity/lipophilicity is required.
- [1] PubChem Compound Summary for CID 5115407, 4-chloro-N-(4-chlorophenyl)butanamide. National Center for Biotechnology Information. View Source
- [2] Molbase. N-(4-chlorophenyl)butanamide, CAS 7160-18-1. View Source
